4-(Bromomethyl)-2,3-dimethylhexane

Description

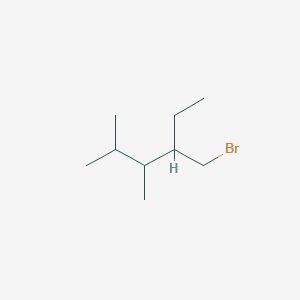

4-(Bromomethyl)-2,3-dimethylhexane is a brominated alkane derivative with the molecular formula C₉H₁₉Br and a molecular weight of 207.15 g/mol. Its structure consists of a hexane backbone substituted with methyl groups at positions 2 and 3 and a bromomethyl (-CH₂Br) group at position 4 (Fig. 1). This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate in pharmaceuticals and agrochemicals. Its branched structure and bromine substituent influence its reactivity, solubility, and safety profile .

Properties

Molecular Formula |

C9H19Br |

|---|---|

Molecular Weight |

207.15 g/mol |

IUPAC Name |

4-(bromomethyl)-2,3-dimethylhexane |

InChI |

InChI=1S/C9H19Br/c1-5-9(6-10)8(4)7(2)3/h7-9H,5-6H2,1-4H3 |

InChI Key |

IZDSDLSVWDUGDB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CBr)C(C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2,3-dimethylhexane typically involves the bromination of 2,3-dimethylhexane. This can be achieved through a free radical bromination process using bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light. The reaction proceeds as follows:

Initiation: The radical initiator decomposes under UV light to form free radicals.

Propagation: The bromine molecule is split into two bromine radicals, which then react with 2,3-dimethylhexane to form this compound.

Termination: The reaction is terminated when two radicals combine to form a stable molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and radical initiators in a controlled environment allows for the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-2,3-dimethylhexane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Major Products:

Nucleophilic Substitution: Alcohols, amines, thioethers.

Elimination Reactions: Alkenes.

Oxidation: Aldehydes, carboxylic acids.

Scientific Research Applications

4-(Bromomethyl)-2,3-dimethylhexane finds applications in various fields of scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into drug candidates, potentially enhancing their biological activity.

Material Science: It can be used in the preparation of polymers and other materials with specific properties.

Biological Studies: The compound may be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,3-dimethylhexane in chemical reactions involves the formation of a reactive bromomethyl intermediate. This intermediate can undergo various transformations depending on the reaction conditions and the presence of nucleophiles or bases. The molecular targets and pathways involved are primarily determined by the nature of the substituents and the specific reaction being studied.

Comparison with Similar Compounds

Parent Hydrocarbon: 2,3-Dimethylhexane

The parent hydrocarbon, 2,3-dimethylhexane (C₈H₁₈), shares the same branched hexane backbone but lacks the bromomethyl group. Key differences include:

- Thermodynamic Properties :

| Property | 2,3-Dimethylhexane (Gas Phase) | 2,3-Dimethylhexane (Liquid Phase) |

|---|---|---|

| Enthalpy (ΔH°, kJ/mol) | -257.98 | -180.42 |

| Entropy (ΔS°, J/mol·K) | 143.08 | 140.54 |

| Gibbs Free Energy (ΔG°) | -588.66 | -870.88 |

(Source: Thermodynamic data from )

The bromomethyl derivative exhibits higher polarity and molecular weight, leading to increased boiling points and reduced volatility compared to its parent hydrocarbon.

Structural Isomers: Bromomethyl-Substituted Hexanes

Positional isomers, such as 2-(Bromomethyl)-3,4-dimethylhexane or 5-(Bromomethyl)-2,3-dimethylhexane , differ in the placement of the bromomethyl group. These isomers may show:

- Varying Reactivity : Steric hindrance near the bromine atom in 4-(Bromomethyl)-2,3-dimethylhexane could slow SN2 reactions compared to less-branched isomers.

- Solubility Differences: Increased branching reduces solubility in polar solvents but enhances compatibility with nonpolar media.

Other Bromoalkanes

(Bromomethyl)cyclohexane (C₇H₁₃Br)

- Structure : A cyclohexane ring substituted with a bromomethyl group.

- Safety : Requires similar precautions (e.g., skin/eye flushing) but lacks detailed toxicological data.

4-(Bromomethyl)benzaldehyde (C₈H₇BrO)

- Structure : An aromatic benzaldehyde derivative with a bromomethyl group.

- Reactivity : The aldehyde group enables participation in condensation or oxidation reactions, unlike purely aliphatic bromoalkanes.

Data Table: Comparative Properties

Biological Activity

4-(Bromomethyl)-2,3-dimethylhexane is an organic compound with the molecular formula C₉H₁₉Br. It belongs to the class of alkyl halides and has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Understanding its biological activity is essential for evaluating its potential applications in pharmaceuticals and other industries.

This compound is characterized by:

- Molecular Weight : 203.15 g/mol

- Structure : The compound features a bromomethyl group attached to a branched hexane chain, which influences its reactivity and biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that alkyl halides like this compound exhibit antimicrobial properties. This is primarily attributed to their ability to disrupt cellular membranes and inhibit vital cellular processes.

- Study Findings : In vitro studies have shown that compounds with similar structures can effectively inhibit the growth of various bacteria and fungi. For instance, a study on related alkylating agents demonstrated significant activity against clinical isolates of fungi such as Aspergillus and Fusarium species .

Cytotoxicity and Antitumor Activity

Alkyl halides have been investigated for their cytotoxic effects on cancer cells. The mechanism often involves DNA alkylation, leading to apoptosis in malignant cells.

- Case Study : A comparative study on the cytotoxic effects of various alkylating agents revealed that certain derivatives exhibited potent antitumor activity against different cell lines, suggesting potential applications in cancer therapy .

The biological mechanisms through which this compound exerts its effects include:

- Alkylation of Nucleophiles : The bromomethyl group can react with nucleophiles (e.g., DNA, proteins), leading to modifications that disrupt normal cellular functions.

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially altering permeability and leading to cell death.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.